molecular formula C13H14ClNOS B2917411 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide CAS No. 303985-15-1

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide

Cat. No.: B2917411
CAS No.: 303985-15-1
M. Wt: 267.77
InChI Key: JVMYKOAVLBNEIE-UHFFFAOYSA-N
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Description

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dimethyl-isoxazole ring, and a sulfide linkage.

Scientific Research Applications

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) catalysts . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis techniques. The focus is often on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidation of the sulfide group can yield 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide or sulfone.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The isoxazole ring is known to be a privileged scaffold in drug discovery, often interacting with enzymes and receptors . The chlorobenzyl and sulfide groups may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
  • 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfone

Uniqueness

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isoxazole ring, chlorobenzyl group, and sulfide linkage makes it a versatile compound for various applications in scientific research.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNOS/c1-9-13(10(2)16-15-9)8-17-7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMYKOAVLBNEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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